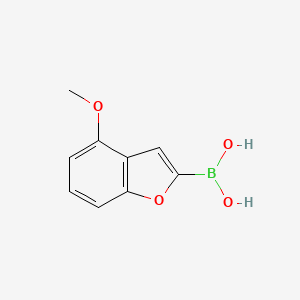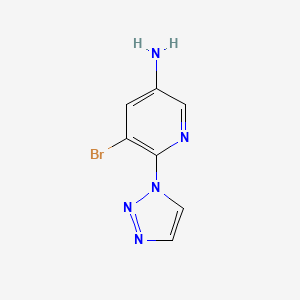
5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:
Bromination: The starting material, 3-Pyridinamine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step introduces the bromine atom at the 5-position of the pyridine ring.
Triazole Formation: The brominated intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting the brominated pyridine with an azide and an alkyne to form the 1H-1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation and Reduction: Oxidizing agents (e.g., mCPBA) and reducing agents (e.g., NaBH4).
Coupling Reactions: Palladium catalysts, ligands (e.g., PPh3), and bases (e.g., K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and thermal stability.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
作用機序
The mechanism of action of 5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its target.
類似化合物との比較
Similar Compounds
- 5-bromo-2-methoxypyridine
- 6-bromo-1H-1,2,3-triazole
- 3-amino-5-bromo-1H-pyridin-2-one
Uniqueness
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the presence of both a bromine atom and a triazole ring on the pyridine scaffold. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical transformations and applications.
特性
分子式 |
C7H6BrN5 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
5-bromo-6-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-3-5(9)4-10-7(6)13-2-1-11-12-13/h1-4H,9H2 |
InChIキー |
OLZLLHIWVALWDX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


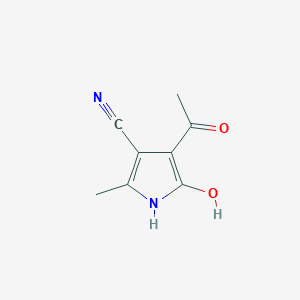
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
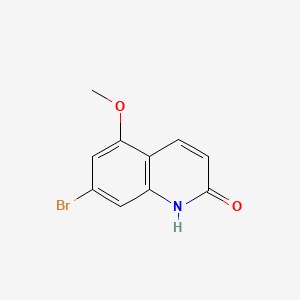
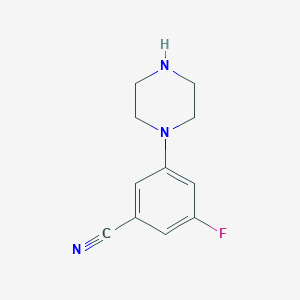
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
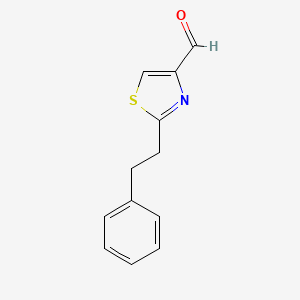
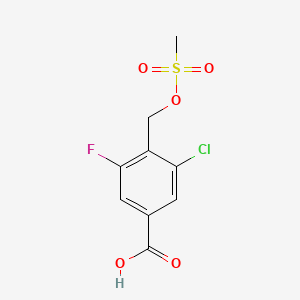
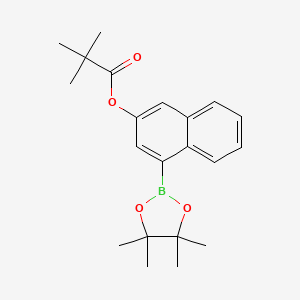

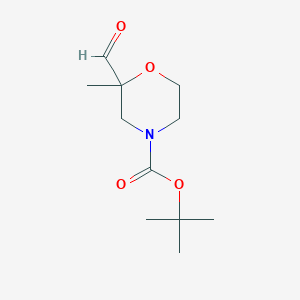
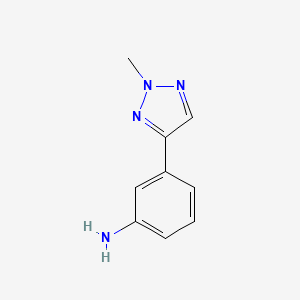
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
